(S)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a fluorine atom, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl can be achieved through several methods:
Alkylation of Ammonia: This involves the reaction of ammonia with an alkyl halide to form a primary amine.
Reduction of Nitriles: Nitriles can be reduced by lithium aluminum hydride (LiAlH4) to form primary amines.
Reduction of Amides: Amides can be reduced to primary amines using lithium aluminum hydride.
Reductive Amination: Aldehydes or ketones can be reduced in the presence of ammonia or primary/secondary amines to form primary, secondary, or tertiary amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can undergo oxidation to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Various oxidized amine derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds with substituted fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluorine atom can participate in various interactions, enhancing the compound’s binding affinity . The benzoic acid moiety can also interact with biological targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(1-Aminopentyl)-4-chlorobenzoicacidhcl
- (S)-3-(1-Aminopentyl)-4-bromobenzoicacidhcl
- (S)-3-(1-Aminopentyl)-4-iodobenzoicacidhcl
Uniqueness
(S)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its halogenated analogs . The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules .
Eigenschaften
Molekularformel |
C12H16FNO2 |
---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
3-[(1S)-1-aminopentyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
IZUZFEQDVPKMGO-NSHDSACASA-N |
Isomerische SMILES |
CCCC[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Kanonische SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.